4-(Tert-butoxy)-2-fluorobutanoic acid
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Overview
Description
4-(Tert-butoxy)-2-fluorobutanoic acid is a useful research compound. Its molecular formula is C8H15FO3 and its molecular weight is 178.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Acids and Enzyme Inhibitors
The synthesis of 3-Amino-4-fluorobutanoic acid, an inactivator of GABA transaminase, showcases the use of fluorinated compounds in developing potent enzyme inhibitors (J. Mathew, B. Invergo, R. Silverman, 1985). Similarly, the synthesis of γ‐Fluorinated α‐Amino acids using 2‐Hydroxy‐3‐pinanone as an auxiliary demonstrates how fluorinated building blocks are essential for creating complex molecules with high stereoselectivity (K. Laue, S. Kröger, E. Wegelius, G. Haufe, 2000).
Chemical Reactions and Mechanistic Studies
The reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, derived from (R)-3-hydroxybutanoic acid, for substitutions and chain elongations, offer insights into stereoselective catalytic hydrogenation and hydrolytic cleavages leading to enantiomerically pure β-hydroxy-acid derivatives. This research is foundational for understanding the manipulation of chiral centers in organic synthesis (Y. Noda, D. Seebach, 1987).
Material Science and Polymer Chemistry
In material science, the development of environmentally benign CO2-based copolymers from dihydroxybutyric acid highlights the use of tert-butoxy derivatives in creating biodegradable polymers. This research is critical for advancing sustainable materials that are derived from biomass and carbon dioxide (Fu-Te Tsai, Yanyan Wang, D. Darensbourg, 2016).
Properties
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO3/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPAUSQMDFMPRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.